molecular formula C10H13NO2 B1274430 Amino(2,3-dimethylphenyl)acetic acid

Amino(2,3-dimethylphenyl)acetic acid

Cat. No.: B1274430
M. Wt: 179.22 g/mol
InChI Key: FLGHVLZZFJGYOP-UHFFFAOYSA-N
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Description

Molecular Identification and Nomenclature

The systematic identification of amino(2,3-dimethylphenyl)acetic acid begins with its precise molecular formula of C₁₀H₁₃NO₂, corresponding to a molecular weight of 179.22 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is 2-amino-2-(2,3-dimethylphenyl)acetic acid, which accurately reflects the structural arrangement of functional groups and substitution pattern. The Chemical Abstracts Service has assigned the registry number 500695-55-6 to this compound, providing a unique identifier for database searches and regulatory documentation.

Alternative nomenclature systems recognize this molecule under several synonymous names, including benzeneacetic acid, alpha-amino-2,3-dimethyl- and amino-(2,3-dimethyl-phenyl)-acetic acid. The MDL number MFCD02662544 serves as an additional identifier within chemical databases. The Simplified Molecular Input Line Entry System representation is CC1=C(C(=CC=C1)C(C(=O)O)N)C, which provides a standardized linear notation for the molecular structure. The International Chemical Identifier string InChI=1S/C10H13NO2/c1-6-4-3-5-8(7(6)2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) offers a comprehensive computational representation of the molecular connectivity and stereochemistry.

This compound belongs to the broader classification of alpha-amino acids, specifically within the phenylglycine subfamily characterized by direct aromatic substitution at the alpha-carbon position. The systematic naming conventions employed across different chemical databases maintain consistency in identifying this compound, ensuring accurate communication within the scientific community. The precise nomenclature reflects the specific positioning of methyl groups at the 2,3-positions of the benzene ring, distinguishing it from other dimethylphenylglycine isomers that may possess different substitution patterns.

Stereochemical Characteristics and Conformational Analysis

The stereochemical properties of this compound arise from the presence of a chiral center at the alpha-carbon position, where the amino group, carboxyl group, hydrogen atom, and substituted phenyl ring converge. This tetrahedral arrangement generates two possible enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. The compound exists as a racemic mixture in its unresolved form, containing equal proportions of both enantiomers.

The conformational behavior of this molecule is significantly influenced by the direct attachment of the aromatic ring to the alpha-carbon, which creates substantial steric constraints compared to conventional amino acids possessing methylene spacers. The 2,3-dimethyl substitution pattern introduces additional steric bulk in the ortho positions, further restricting the rotational freedom around the carbon-carbon bond connecting the alpha-carbon to the benzene ring. These steric interactions result in preferred conformational states that minimize unfavorable contacts between the methyl substituents and other molecular components.

Computational analysis reveals that the aromatic ring tends to adopt conformations that position the methyl groups away from the amino and carboxyl functionalities. The rotation of the aromatic ring out of the plane defined by the alpha-carbon and its immediate substituents can interrupt the communication between pi-orbitals, affecting the electronic stabilization of certain conformational states. The presence of methyl groups at the 2,3-positions creates an asymmetric electronic environment around the benzene ring, influencing both the conformational preferences and the chemical reactivity of the molecule.

The stereochemical complexity is further enhanced by the potential for racemization under basic conditions, a phenomenon well-documented for phenylglycine derivatives. The electron-withdrawing carboxyl group and the electron-donating amino group create a delicate balance of electronic effects that can stabilize carbanion intermediates during racemization processes. The specific substitution pattern of the 2,3-dimethyl groups provides mesomeric stabilization that influences the rate and extent of stereochemical interconversion under various chemical conditions.

Physical Properties and Stability Parameters

The physical properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a calculated density of 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement. The boiling point has been determined to be 326.6 ± 30.0 degrees Celsius at 760 millimeters of mercury, suggesting strong intermolecular forces that require substantial thermal energy for vaporization.

The flash point of 151.3 ± 24.6 degrees Celsius provides important information regarding the thermal stability and handling characteristics of this compound. The vapor pressure of 0.0 ± 0.7 millimeters of mercury at 25 degrees Celsius indicates extremely low volatility under ambient conditions. The refractive index of 1.571 reflects the optical properties of the material and its interaction with electromagnetic radiation.

Property Value Units
Molecular Weight 179.22 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 326.6 ± 30.0 °C at 760 mmHg
Flash Point 151.3 ± 24.6 °C
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C
Refractive Index 1.571 -
LogP 1.86 -
Exact Mass 179.094635 -

The logarithm of the partition coefficient (LogP) value of 1.86 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic characteristics. This property influences the compound's solubility behavior in various solvents and its potential for membrane permeation. The exact mass of 179.094635 provides precise information for mass spectrometric analysis and molecular identification.

Stability considerations for this compound include its susceptibility to racemization under basic conditions, a characteristic common to phenylglycine derivatives. The presence of electron-donating methyl groups in the 2,3-positions provides some stabilization against racemization compared to electron-withdrawing substituents, but the compound remains sensitive to strongly basic environments. The carboxylic acid functionality requires protection from excessive heat and strong bases to maintain structural integrity during storage and handling.

Comparison with Structural Analogs and Isomers

The systematic comparison of this compound with its structural analogs reveals important structure-activity relationships within the dimethylphenylglycine family. The 2,4-dimethyl isomer, represented by (S)-2-amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, exhibits a molecular weight of 215.67 grams per mole in its salt form. This positional isomer demonstrates different steric and electronic properties due to the altered spacing between methyl substituents, affecting both conformational preferences and chemical reactivity.

The 2,5-dimethyl analog, identified as 2-amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride with the same molecular weight of 215.67 grams per mole in salt form, provides another perspective on the influence of substitution patterns. The increased separation between methyl groups in this isomer reduces steric hindrance while maintaining electronic effects from both substituents. The 3,4-dimethyl variant, catalogued as 2-amino-2-(3,4-dimethylphenyl)acetic acid with a molecular weight of 179.22 grams per mole, positions both methyl groups in the meta and para positions relative to the point of attachment, creating a different electronic environment.

Compound Substitution Pattern Molecular Weight CAS Number
2,3-dimethyl derivative ortho, ortho 179.22 g/mol 500695-55-6
2,4-dimethyl derivative ortho, meta 179.22 g/mol 1391458-97-1
2,5-dimethyl derivative ortho, para 179.22 g/mol 1135916-78-7
3,4-dimethyl derivative meta, meta 179.22 g/mol 1218069-09-0
3,5-dimethyl derivative meta, para 179.22 g/mol 199327-17-8

The 3,5-dimethyl isomer, designated as 2-amino-2-(3,5-dimethylphenyl)acetic acid, represents a symmetrical substitution pattern that places methyl groups in meta positions relative to each other. This arrangement creates a unique electronic distribution around the benzene ring while minimizing steric interactions with the alpha-carbon substituents. Each positional isomer exhibits distinct chromatographic behavior, as demonstrated in separation studies of phenylglycine derivatives.

The monomethyl analog, 2-amino-2-(3-methylphenyl)acetic acid with molecular formula C₉H₁₁NO₂, provides a simplified comparison point for understanding the cumulative effects of multiple methyl substitutions. The reduced molecular complexity of this derivative allows for clearer interpretation of individual substituent contributions to overall molecular properties and behavior.

Electronic effects vary significantly among these analogs based on the relative positions of methyl substituents. The 2,3-dimethyl pattern creates the most sterically congested environment around the point of aromatic attachment, potentially influencing conformational stability and chemical reactivity. Comparative studies of racemization rates among these isomers reveal that steric and electronic factors both contribute to stereochemical stability, with the specific substitution pattern determining the balance between these influences.

Spectroscopic and Analytical Characterization

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of individual atoms within the structure. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons, methyl substituents, alpha-proton, and amino acid functionalities.

The aromatic region typically displays signals between 6.5 and 7.5 parts per million, with the specific chemical shifts influenced by the electron-donating effects of the methyl substituents. The two methyl groups attached to the benzene ring appear as distinct signals due to their different chemical environments, with coupling patterns reflecting the aromatic substitution pattern. The alpha-proton appears as a complex multipicity due to coupling with the amino group, providing structural confirmation of the amino acid framework.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the carbonyl carbon of the carboxylic acid appearing in the characteristic region around 170-180 parts per million. The aromatic carbons display signals between 120-140 parts per million, with chemical shifts influenced by the substitution pattern and electronic effects of the methyl groups. The alpha-carbon typically appears around 55-65 parts per million, depending on the specific substituent environment.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the phenylglycine structure. The molecular ion peak appears at mass-to-charge ratio 179, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the carboxylic acid functionality (mass 44) and various aromatic fragmentations that confirm the substitution pattern of the benzene ring.

Chromatographic analysis demonstrates specific retention behavior that distinguishes this compound from its structural analogs. The retention time and peak shape characteristics depend on the chromatographic conditions and stationary phase chemistry employed. Enantiomeric separation requires specialized chiral stationary phases, with teicoplanin-based columns showing particular effectiveness for phenylglycine derivatives.

Infrared spectroscopy reveals characteristic absorption bands for the amino acid functionalities, including the amino group stretching vibrations around 3300-3500 wavenumbers, carboxylic acid carbonyl stretching near 1700 wavenumbers, and aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region. The specific fingerprint region below 1400 wavenumbers provides detailed structural information unique to the 2,3-dimethyl substitution pattern.

Properties

IUPAC Name

2-amino-2-(2,3-dimethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-3-5-8(7(6)2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGHVLZZFJGYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Halogenated Intermediates and Nitrile Hydrolysis

One classical method for related dimethylphenylacetic acids involves preparing halogenated intermediates such as 2,5-dimethylbenzyl chloride, which is then converted to nitriles and hydrolyzed to the corresponding acids. Although this method is well-documented for 2,5-dimethylphenylacetic acid, it is relevant by analogy to 2,3-dimethyl derivatives.

  • Chloromethylation of dimethyl-substituted benzenes provides the benzyl chloride intermediate. However, this step is technically challenging and hazardous due to potential formation of bischloromethyl ether, a highly toxic byproduct.
  • The nitrile is formed from the benzyl chloride and then hydrolyzed under acidic or basic conditions to yield the phenylacetic acid derivative.
  • Yields for this route tend to be low to moderate (~38% overall yield reported for 2,5-dimethylphenylacetic acid) due to multiple steps and side reactions.

Friedel-Crafts Acylation Route with Ketal Protection and Hydrolysis

A more efficient and higher-yielding route involves the following sequence:

  • Step 1: Friedel-Crafts acylation of p-xylene (or 2,3-dimethylbenzene analog) with chloroacetyl chloride to form 2-chloro-1-(2,3-dimethylphenyl)ethanone.
  • Step 2: Ketal formation by reacting the chloro-ketone with a diol under acid catalysis to protect the ketone group.
  • Step 3: Rearrangement of the ketal to hydroxyalkyl esters and diesters of the dimethylphenylacetic acid.
  • Step 4: Hydrolysis of the esters under alkaline conditions (e.g., sodium hydroxide) to yield the free amino acid.

This method provides:

  • High purity and good yields (around 67.5% overall yield over four steps, averaging 90-91% per step).
  • Reaction conditions include heating under autogenous pressure at 190-195°C for initial steps, acid catalysis with hydrochloric or sulfuric acid for ketal formation, and alkaline hydrolysis at 100-105°C.

Table 1: Summary of Friedel-Crafts Acylation Route

Step Reaction Description Conditions Yield (%) Notes
1 Friedel-Crafts acylation with chloroacetyl chloride -20 to +60°C (preferably -10 to +30°C) High Formation of 2-chloro-1-(2,3-dimethylphenyl)ethanone
2 Ketal formation with diol and acid catalyst Heating with HCl, H2SO4, or p-TsOH High Protects ketone, facilitates rearrangement
3 Rearrangement to hydroxyalkyl esters 183-189°C, 5 hours, potassium acetate, ethylene glycol Moderate Produces esters and diesters
4 Hydrolysis with NaOH 100-105°C, 1 hour High Yields amino acid with 95.2% purity

Analytical and Purification Considerations

  • Purity of the final amino acid product is typically confirmed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Extraction and pH adjustment steps are critical to isolate the amino acid in solid form.
  • For example, after hydrolysis, acidification to pH 1 with concentrated hydrochloric acid precipitates the amino acid, which is then filtered, washed, and dried to obtain a high-purity solid.

Summary Table of Preparation Methods

Methodology Key Intermediates Reaction Conditions Yield Range (%) Advantages Limitations
Halogenation → Nitrile → Hydrolysis 2,3-Dimethylbenzyl chloride, nitrile Chloromethylation, hydrolysis ~38 (reported for 2,5-dimethyl) Established route Low yield, toxic intermediates
Friedel-Crafts Acylation → Ketal → Hydrolysis 2-chloro-1-(2,3-dimethylphenyl)ethanone, ketal, esters 20-190°C, acid catalysis, alkaline hydrolysis ~67.5 overall (high purity) High yield, purity Multi-step, requires careful control
Condensation with Chloroacetyl Derivatives Aromatic amines, chloroacetic acid derivatives 25-100°C, various solvents and bases ~70 (related systems) Versatile, moderate conditions Not directly reported for 2,3-dimethyl

Q & A

Q. What are the standard methods for synthesizing Amino(2,3-dimethylphenyl)acetic acid, and how can reaction purity be optimized?

The synthesis typically involves condensation of 2,3-dimethylaniline with anthranilic acid derivatives under acidic conditions. Key steps include refluxing in glacial acetic acid with catalysts like sulfuric acid. To optimize purity, researchers should employ techniques such as recrystallization (using ethanol-water mixtures) and monitor reaction progress via thin-layer chromatography (TLC). Impurities like unreacted starting materials or byproducts (e.g., N-alkylated derivatives) can be minimized by controlling reaction temperature and stoichiometry .

Q. How is structural characterization of this compound performed to confirm its identity?

Characterization relies on spectroscopic methods:

  • FTIR : Peaks at ~1670 cm⁻¹ (carboxylic acid C=O), ~3250 cm⁻¹ (N-H stretch), and aromatic C-H stretches (~3000 cm⁻¹) confirm functional groups .
  • ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.7–7.8 ppm, with methyl groups at δ 2.1–2.3 ppm. The carboxylic acid proton is typically absent due to exchange broadening in DMSO-d₆ .
  • Mass spectrometry : Molecular ion peak at m/z 241.29 (C₁₅H₁₅NO₂) validates the molecular formula .

Q. What are the primary biological targets of this compound in pharmacological studies?

The compound is a non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase-2 (COX-2). Computational docking studies show hydrogen bonding with COX-2 residues (e.g., Tyr-385 and Ser-530) and π-π stacking with Phe-518, critical for inhibitory activity .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro COX-2 inhibition data and in vivo anti-inflammatory efficacy?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address this:

  • Perform physicochemical profiling : Measure logP (lipophilicity) and solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to predict absorption .
  • Use metabolite identification assays (e.g., LC-MS/MS) to detect active metabolites contributing to in vivo effects .
  • Validate target engagement via ex vivo COX-2 activity assays in tissue homogenates .

Q. What advanced analytical techniques are used to quantify this compound in biological matrices?

  • HPLC-UV/DAD : A C18 column with mobile phase (acetonitrile:0.1% formic acid) provides baseline separation. Limit of detection (LOD) ~0.1 µg/mL .
  • LC-MS/MS : Electrospray ionization (ESI) in negative mode with MRM transitions (m/z 240.1 → 196.0) enhances sensitivity (LOD ~5 ng/mL) .
  • Microdialysis-coupled techniques enable real-time monitoring in plasma or synovial fluid .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

  • Electron-withdrawing groups (e.g., -Cl at the phenyl ring) enhance COX-2 binding affinity by stabilizing π-π interactions.
  • Methyl substituents at the 2,3-positions on the aniline moiety improve metabolic stability by blocking cytochrome P450 oxidation .
  • Co-crystallization with nicotinamide increases solubility (via hydrogen-bonded supramolecular networks) without altering COX-2 inhibition .

Q. What experimental strategies mitigate off-target effects, such as PPARα agonism, observed in related compounds?

  • Conduct selectivity screening against nuclear receptors (PPARα, PPARγ, CAR) using reporter gene assays. For example, this compound shows negligible PPARα activity (EC₅₀ >100 μM) compared to analogs like WY-14643 .
  • Molecular dynamics simulations identify structural motifs (e.g., thiazolidinone derivatives) that reduce off-target binding .

Methodological Challenges and Solutions

Q. How do researchers validate the anti-inflammatory mechanism in complex biological systems?

  • Gene knockout models : COX-2⁻/⁻ mice or CRISPR-edited cell lines confirm target specificity .
  • Multiplex cytokine profiling (e.g., IL-6, TNF-α) in LPS-stimulated macrophages correlates COX-2 inhibition with downstream anti-inflammatory effects .
  • In silico PK/PD modeling integrates pharmacokinetic data with efficacy metrics to predict dose-response relationships .

Q. What are the best practices for analyzing stability and degradation products under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV, identifying products like decarboxylated analogs or dimeric species .
  • Accelerated stability testing : Use Arrhenius equations to extrapolate shelf-life from high-temperature data .

Q. How can contradictions between computational docking predictions and experimental binding data be reconciled?

  • Refine docking parameters using crystal structures of ligand-bound COX-2 (PDB: 5IKR) to account for protein flexibility .
  • Apply binding free energy calculations (MM-PBSA/GBSA) to improve affinity predictions .
  • Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) .

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